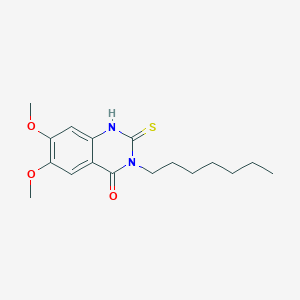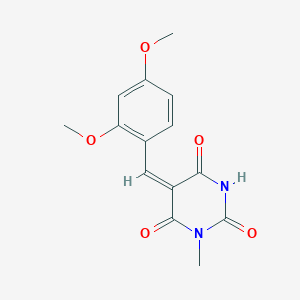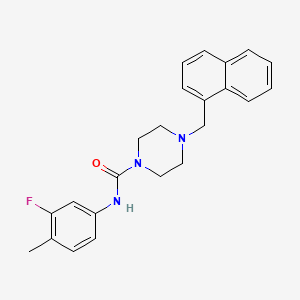![molecular formula C19H22ClNO B4837123 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4837123.png)
1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline, also known as CHBQ, is a synthetic compound that belongs to the tetrahydroquinoline family. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a critical role in cell signaling and survival. CHBQ has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Mécanisme D'action
1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline exerts its pharmacological effects by selectively inhibiting the PI3K pathway, which is a critical signaling pathway that regulates cell growth, survival, and metabolism. The PI3K pathway is often overactivated in cancer cells, leading to uncontrolled cell growth and proliferation. By blocking this pathway, 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline has been shown to have a range of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and induce apoptosis (programmed cell death) in cancer cells. 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline is its potent and selective inhibition of the PI3K pathway, which makes it a valuable tool for studying the role of this pathway in disease. 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. One limitation of 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline is its relatively complex synthesis, which may limit its availability and use in some research settings.
Orientations Futures
There are several potential future directions for research on 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline-based therapies for cancer and inflammation. Another area of interest is the study of the molecular mechanisms underlying 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline's pharmacological effects, which could lead to the development of more potent and selective inhibitors of the PI3K pathway. Additionally, 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline could be used as a tool to study the role of the PI3K pathway in other diseases, such as diabetes and neurodegenerative disorders.
Applications De Recherche Scientifique
1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K pathway, which is often overactivated in cancer cells. 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-17-9-11-18(12-10-17)22-15-4-3-13-21-14-5-7-16-6-1-2-8-19(16)21/h1-2,6,8-12H,3-5,7,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHSTYANNCGUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4837045.png)
![2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4837047.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4837049.png)
![ethyl 2-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4837055.png)

![3-(2-furyl)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acrylamide](/img/structure/B4837079.png)

![N-[3-(dimethylamino)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4837091.png)

![N-[2-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4837096.png)

![6-(2-furyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4837119.png)
![5-imino-2-(2-methylphenyl)-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4837124.png)